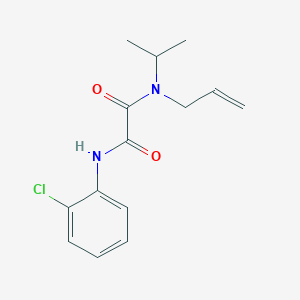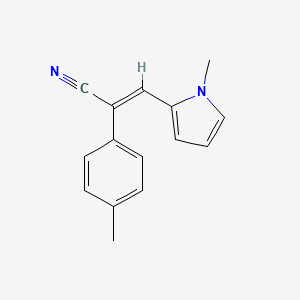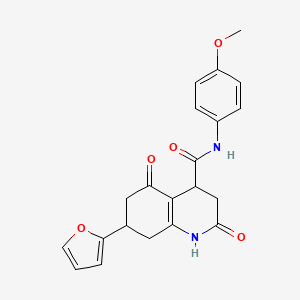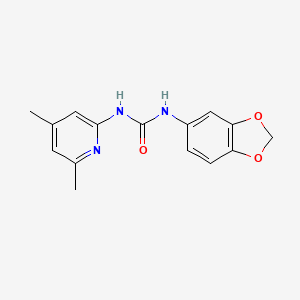![molecular formula C20H18N2O6 B5282722 (5E)-1-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5282722.png)
(5E)-1-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring substituted with a benzyl group and a hydroxy-dimethoxyphenylmethylidene group, making it a unique structure for study and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include benzylamine, dimethoxybenzaldehyde, and barbituric acid. The reaction conditions usually require a solvent such as ethanol or methanol, and the process may involve heating under reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are common.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Industry: In industrial applications, it could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5E)-1-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The diazinane ring may also interact with nucleic acids or proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with similar aromatic substitution patterns.
2,2’-Bipyridyl: A bidentate ligand with applications in metal chelation.
Uniqueness: What sets (5E)-1-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione apart is its unique combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
(5E)-1-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-27-15-9-13(10-16(28-2)17(15)23)8-14-18(24)21-20(26)22(19(14)25)11-12-6-4-3-5-7-12/h3-10,23H,11H2,1-2H3,(H,21,24,26)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMMPGHCJOUBIP-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5282639.png)
![2-{3-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5282642.png)

![4-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5282658.png)
![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-phenyl-1-piperazinecarboxamide](/img/structure/B5282659.png)

![1-[5-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyrazol-3-yl]ethanone](/img/structure/B5282665.png)

![3-methyl-8-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5282682.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5282704.png)
![1-(1H-pyrazol-3-ylcarbonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5282707.png)
![(2E)-3-[4-(benzyloxy)phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B5282715.png)
![3-({3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5282739.png)
